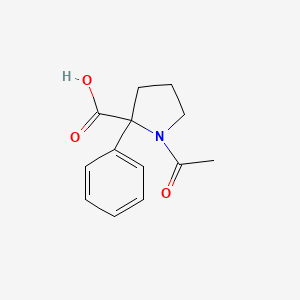![molecular formula C19H24N2O B3881011 3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3881011.png)
3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine
Overview
Description
3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Industrial production methods for such compounds may involve large-scale reactions in batch or continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-[1-[(3-Ethoxyphenyl)methyl]piperidin-2-yl]pyridine include other piperidine derivatives such as:
Piperidine: The parent compound with a simple six-membered ring structure.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[1-[(3-ethoxyphenyl)methyl]piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-22-18-9-5-7-16(13-18)15-21-12-4-3-10-19(21)17-8-6-11-20-14-17/h5-9,11,13-14,19H,2-4,10,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPOHJUGMDJWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-[(Z)-2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B3880930.png)
![4-Benzyl-11-ethyl-5-ethylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3880941.png)
![3-(4-methylphenyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3880957.png)
![5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-4,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3880961.png)
![3-(benzylideneamino)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3880965.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide](/img/structure/B3880968.png)
![{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B3880971.png)


![ethyl 6-methyl-2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4H,5H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3881005.png)
![2-[(3-Amino-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetic acid](/img/structure/B3881018.png)
![7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE](/img/structure/B3881026.png)

![7H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5-amine](/img/structure/B3881038.png)
